![molecular formula C18H36OSi B14205022 Trimethyl[(pentadec-14-yn-5-yl)oxy]silane CAS No. 832727-18-1](/img/structure/B14205022.png)
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane is an organosilicon compound with the molecular formula C18H36OSi. This compound features a silane group bonded to a trimethylsilyl ether and a long alkyne chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane typically involves the reaction of pentadec-14-yn-5-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of functionalized surfaces and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane involves its ability to undergo various chemical transformations. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl ether group can be selectively removed to reveal reactive hydroxyl groups. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Contains a trimethylsilyl group bonded to an alkyne.
Pentadec-14-yn-5-ol: The alcohol precursor used in the synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane.
Trimethylsilylpropargyl ether: Another silyl ether with an alkyne group.
Uniqueness
This compound is unique due to its long alkyne chain and the presence of a trimethylsilyl ether group. This combination imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.
Propiedades
Número CAS |
832727-18-1 |
|---|---|
Fórmula molecular |
C18H36OSi |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
trimethyl(pentadec-14-yn-5-yloxy)silane |
InChI |
InChI=1S/C18H36OSi/c1-6-8-10-11-12-13-14-15-17-18(16-9-7-2)19-20(3,4)5/h1,18H,7-17H2,2-5H3 |
Clave InChI |
BRBVMXZVTQOFTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCCC#C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
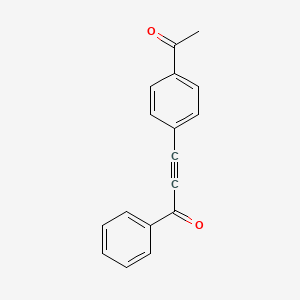

![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
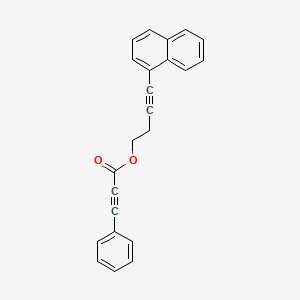
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
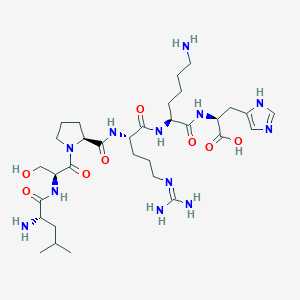
![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
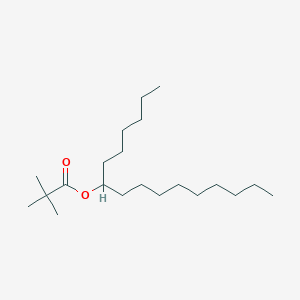
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
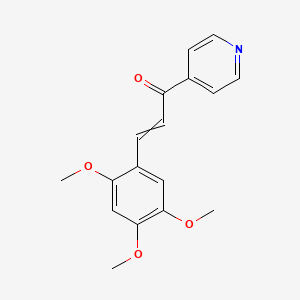
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

